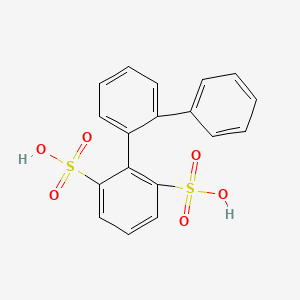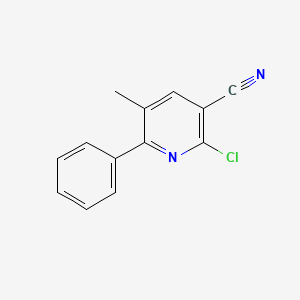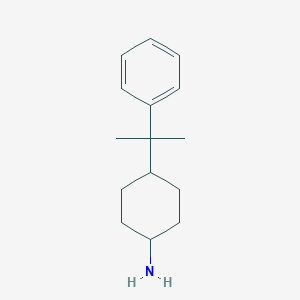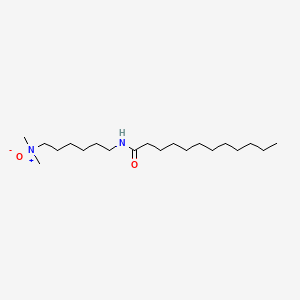
Dodecanamide, N-(6-(dimethyloxidoamino)hexyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecanamide, N-(6-(dimethyloxidoamino)hexyl)- is a chemical compound with the molecular formula C20H42N2O2. It is characterized by its unique structure, which includes a secondary amide group, a positively charged nitrogen, and a quaternary nitrogen
Métodos De Preparación
The synthesis of Dodecanamide, N-(6-(dimethyloxidoamino)hexyl)- involves several steps. One common synthetic route includes the reaction of dodecanoic acid with a hexylamine derivative under specific conditions to form the desired amide. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the amide bond . Industrial production methods may involve large-scale reactions using similar principles but optimized for efficiency and yield.
Análisis De Reacciones Químicas
Dodecanamide, N-(6-(dimethyloxidoamino)hexyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogens or other nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications In chemistry, it is used as a reagent in organic synthesis and as a model compound for studying amide bond formation and reactivity In biology, it may be used in studies involving cell membrane interactions due to its amphiphilic natureIndustrially, it can be used in the production of surfactants and emulsifiers .
Mecanismo De Acción
The mechanism of action of Dodecanamide, N-(6-(dimethyloxidoamino)hexyl)- involves its interaction with molecular targets such as proteins and cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. It may also interact with specific proteins, altering their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Dodecanamide, N-(6-(dimethyloxidoamino)hexyl)- can be compared to other similar compounds such as dodecanoic acid derivatives and other amides with long alkyl chains. Its unique structure, which includes a dimethyloxidoamino group, distinguishes it from other amides and contributes to its specific properties and applications. Similar compounds include dodecanoic acid (6-dimethylamino-hexyl)-amide and dodecanoic acid (12-dimethylamino-dodecyl)-amide .
Propiedades
Número CAS |
86321-44-0 |
|---|---|
Fórmula molecular |
C20H42N2O2 |
Peso molecular |
342.6 g/mol |
Nombre IUPAC |
6-(dodecanoylamino)-N,N-dimethylhexan-1-amine oxide |
InChI |
InChI=1S/C20H42N2O2/c1-4-5-6-7-8-9-10-11-14-17-20(23)21-18-15-12-13-16-19-22(2,3)24/h4-19H2,1-3H3,(H,21,23) |
Clave InChI |
PAEUJOFAKVZAMS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)NCCCCCC[N+](C)(C)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


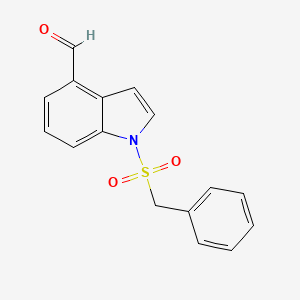

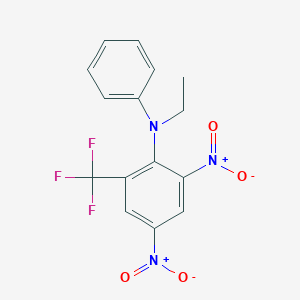

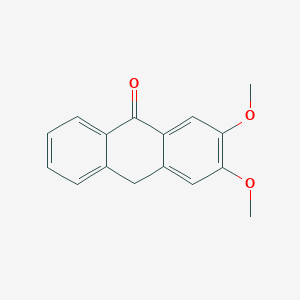
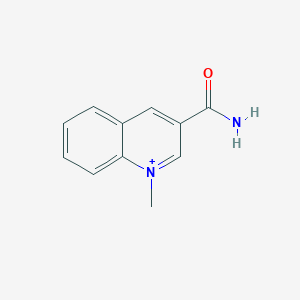
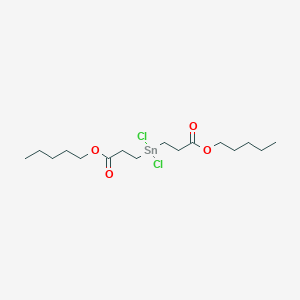
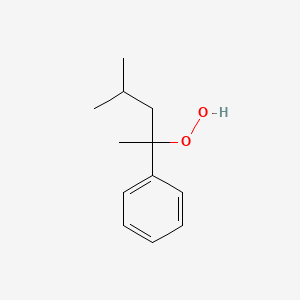
![N-{2-[(E)-(1,3-Benzothiazol-2-yl)diazenyl]-5-(diethylamino)phenyl}benzamide](/img/structure/B14406167.png)
![N-Butyl-N'-(2,4-dimethylphenyl)-N-[2-(3-fluorophenyl)ethyl]urea](/img/structure/B14406175.png)
